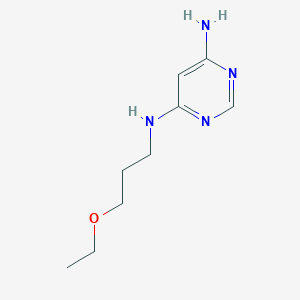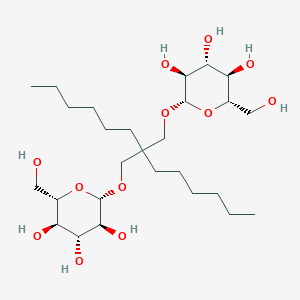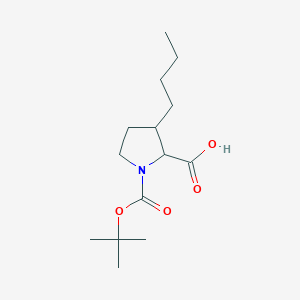![molecular formula C13H23NO3 B1469983 2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid CAS No. 1469001-72-6](/img/structure/B1469983.png)
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid
Übersicht
Beschreibung
EBPA is a piperidine derivative. It has the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol.
Molecular Structure Analysis
The molecular structure of EBPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an acetic acid moiety, and a 2-Ethylbutanoyl group.Wirkmechanismus
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid is believed to act on various biochemical pathways in the body. It has been found to bind to the enzyme acetyl-CoA synthetase, which is involved in the synthesis of fatty acids and other lipids. It has also been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, it has been found to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, and to reduce the levels of inflammatory compounds in the body. It has also been found to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the levels of certain hormones, such as cortisol and testosterone. Additionally, it has been found to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, it is relatively non-toxic and has a low potential for causing side effects. On the other hand, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid in scientific research. One potential future direction is in the development of novel compounds with potential therapeutic applications, such as inhibitors of enzymes involved in the metabolism of drugs and other compounds. Additionally, it could be used in the development of new drugs to treat diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Furthermore, it could be used in the development of new compounds to treat inflammation, and to reduce the levels of certain hormones, such as cortisol and testosterone. Finally, it could be used in the development of new compounds to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid is used in a variety of scientific research applications, including drug discovery, chemical biology, and biochemistry. It has been used in the synthesis of novel compounds with potential therapeutic applications, and has been found to inhibit the growth of certain cancer cell lines. It has also been used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs and other compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(2-ethylbutanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-11(4-2)13(17)14-7-5-10(6-8-14)9-12(15)16/h10-11H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIJOFBQAAGODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)



![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)



